molecular formula C17H21Cl2N3 B6350710 [2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride CAS No. 1426142-95-1

[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride

Cat. No.: B6350710
CAS No.: 1426142-95-1
M. Wt: 338.3 g/mol
InChI Key: DNFYUWWGGWTANY-UHFFFAOYSA-N
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Description

[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride is a synthetic compound that combines an indole moiety with a pyridine derivative. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The indole structure is known for its presence in many natural products and pharmaceuticals, while the pyridine ring is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form various quinonoid structures.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives under hydrogenation conditions.

    Substitution: Both the indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.

    Substitution: Halogenated derivatives and strong bases like sodium hydride or potassium tert-butoxide are often used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the pyridine ring can yield piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound is of interest due to its potential interactions with various biological targets. The indole moiety is known for its role in neurotransmitter activity, while the pyridine ring can interact with various enzymes and receptors .

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The combination of indole and pyridine structures can lead to compounds with anti-inflammatory, anticancer, and antimicrobial properties .

Industry

Industrially, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the design of new materials with specific electronic characteristics .

Mechanism of Action

The mechanism of action of [2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride involves its interaction with various molecular targets. The indole moiety can interact with serotonin receptors, while the pyridine ring can bind to nicotinic acetylcholine receptors. These interactions can modulate neurotransmitter release and receptor activity, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: A naturally occurring compound with a similar indole structure, known for its role as a neurotransmitter.

    Nicotinamide: A pyridine derivative with significant biological activity, used in the treatment of various conditions.

    Serotonin: Another indole derivative, crucial for its role in mood regulation and other physiological processes.

Uniqueness

What sets [2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride apart is the combination of the indole and pyridine moieties in a single molecule. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound for research and development in various fields .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3.2ClH/c1-13-5-4-6-15(20-13)12-18-10-9-14-11-19-17-8-3-2-7-16(14)17;;/h2-8,11,18-19H,9-10,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFYUWWGGWTANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNCCC2=CNC3=CC=CC=C32.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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